molecular formula C8H15N3O2 B2527386 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 1250957-48-2

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B2527386
CAS No.: 1250957-48-2
M. Wt: 185.227
InChI Key: NJAVGGQHDQPQAZ-UHFFFAOYSA-N
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Description

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of proteins and other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-Methoxyethyl)phenoxy)propan-1-amine
  • N-(2-Methoxyethyl)propylamine
  • N-(2-ethoxyethyl)-3-morpholino propan-1-amine

Uniqueness

3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-12-6-4-7-10-8(13-11-7)3-2-5-9/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAVGGQHDQPQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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